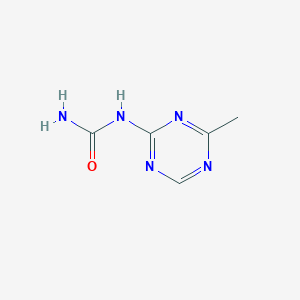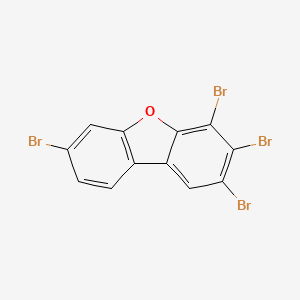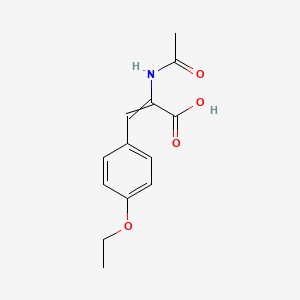
N-(4-Methyl-1,3,5-triazin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methyl-1,3,5-triazin-2-yl)urea is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
N-(4-Methyl-1,3,5-triazin-2-yl)urea can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,3,5-triazine-2-amine with an isocyanate under controlled conditions. The reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) and a catalyst like sodium carbonate . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are fed into reactors where the reaction takes place under optimized conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N-(4-Methyl-1,3,5-triazin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.
科学的研究の応用
N-(4-Methyl-1,3,5-triazin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
作用機序
The mechanism of action of N-(4-Methyl-1,3,5-triazin-2-yl)urea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
N-(4-Methyl-1,3,5-triazin-2-yl)urea can be compared with other triazine derivatives:
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its high-energy properties and applications in energetic materials.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Used in high-energy materials due to its thermal stability and energetic properties.
Chlorsulfuron: A herbicide with similar triazine structure, used in agriculture.
This compound is unique due to its specific functional groups and the resulting chemical and biological properties. Its versatility makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
875577-20-1 |
|---|---|
分子式 |
C5H7N5O |
分子量 |
153.14 g/mol |
IUPAC名 |
(4-methyl-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C5H7N5O/c1-3-7-2-8-5(9-3)10-4(6)11/h2H,1H3,(H3,6,7,8,9,10,11) |
InChIキー |
JPIZNKHYAACWGL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=N1)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)


![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)
![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)

![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)


propanedinitrile](/img/structure/B12593841.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
